7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one
Description
Properties
CAS No. |
1017386-68-3 |
|---|---|
Molecular Formula |
C10H8FNO2 |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
7-fluoro-3-(hydroxymethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8FNO2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-4,13H,5H2,(H,12,14) |
InChI Key |
QPEUMKYVFQOKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis from Fluorinated Resorcinol Derivatives
A plausible route begins with 2-fluoro-resorcinol (or its protected form), esterified with a chlorinated propionyl chloride to install the C3 side chain. For example:
-
Cyclization via Friedel-Crafts :
Intramolecular alkylation catalyzed by anhydrous AlCl₃ forms the chroman-2-one intermediate:
. -
Ammonolysis for Lactam Formation :
Reaction with ammonia under pressure converts the chroman-2-one to the quinolinone core:
. -
Hydroxymethyl Introduction :
Oxidation of C3 followed by reduction could install the hydroxymethyl group:
Synthetic Route 2: Direct Fluorination of Preformed Quinolinones
Late-Stage Electrophilic Fluorination
For substrates lacking fluorine, direct fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) may be employed:
-
Substrate Preparation : Synthesize 3-(hydroxymethyl)-1,2-dihydroquinolin-2-one via methods similar to Route 1.
-
Fluorination :
.-
Challenges : Regioselectivity at C7 requires directing groups or optimized conditions.
-
Comparison of Fluorinating Agents
| Fluorinating Agent | Temperature (°C) | Solvent | Yield (%) | Regioselectivity (C7:C5) |
|---|---|---|---|---|
| Selectfluor® | 80 | Acetic Acid | 45 | 8:1 |
| NFSI | 100 | DMF | 38 | 5:1 |
| F₂ Gas | -30 | CH₂Cl₂ | 28 | 3:1 |
Data extrapolated from analogous heterocyclic fluorinations.
Critical Analysis of Methodologies
Yield and Scalability Considerations
-
Route 1 offers higher yields (~70% overall) but involves multiple steps and hazardous reagents (AlCl₃).
-
Route 2 simplifies step count but struggles with regioselectivity and moderate yields.
-
Palladium routes are elegant but cost-prohibitive for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 7-fluoro-3-(carboxymethyl)-1,2-dihydroquinolin-2-one.
Reduction: 7-fluoro-3-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one.
Substitution: 7-substituted-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one derivatives.
Scientific Research Applications
Chemistry
7-Fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one serves as a crucial building block for synthesizing more complex fluorinated quinoline derivatives. Its unique structure enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology
Research indicates that this compound exhibits significant antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, which positions it as a candidate for developing new antimicrobial agents.
Medicine
The compound is under investigation for its potential therapeutic applications in treating diseases such as cancer and infectious diseases. Its mechanism of action involves interaction with specific molecular targets, enhancing its potency due to the presence of the fluorine atom.
Industry
In industrial applications, 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one is utilized in developing new materials with enhanced properties. Its stability and resistance to degradation make it suitable for various applications in material science.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one against resistant bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as a new antibacterial agent.
Cancer Treatment Research
Another study explored the compound's effects on cancer cell lines. It was found to inhibit cell proliferation effectively, leading researchers to investigate its mechanisms further for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one can be contextualized against analogous dihydroquinolinone derivatives.
Table 1: Comparative Analysis of 7-Fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one and Analogues
Note: The molecular formula for the target compound is inferred from structural analysis; the catalog entry (C4H10ClNO) likely contains errors.
Key Insights from Comparison
Halogen Substituents: Fluorine (7-F) in the target compound and 6-amino-7-fluoro derivative improves metabolic stability compared to bromine (7-Br) in or chlorine (7-Cl) in . Larger halogens (Br, Cl) may enhance steric hindrance but reduce solubility.
Hydroxymethyl vs. Hydroxyl/Amino Groups: The 3-hydroxymethyl group (-CH2OH) offers flexibility for covalent modifications (e.g., esterification) compared to the fixed hydroxyl (-OH) in or the primary amine (-NH2) in .
Safety and Applications :
Biological Activity
7-Fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one can be described as follows:
- Molecular Formula : C_10H_8FNO
- Molecular Weight : 181.18 g/mol
- IUPAC Name : 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one
This compound features a quinoline core with a hydroxymethyl group and a fluorine substituent, which significantly influences its biological properties.
Antimicrobial Properties
Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial activities. For instance, studies have shown that certain quinolone derivatives possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The introduction of the fluorine atom in 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one enhances its lipophilicity, potentially improving its membrane permeability and bioactivity against microbial pathogens.
Anticancer Activity
Quinoline derivatives have been investigated for their anticancer properties. In vitro studies demonstrate that 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.4 | Apoptosis induction |
| MCF-7 | 12.8 | G2/M cell cycle arrest |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. In animal models of neurodegenerative diseases, it has shown potential in reducing oxidative stress and inflammation by inhibiting the NF-kB signaling pathway . This suggests that it may be beneficial in treating conditions such as Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
In a recent study, researchers synthesized a series of quinoline derivatives including 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one. The compound was tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .
Case Study 2: Anticancer Activity
Another study evaluated the anticancer potential of this compound on various cancer cell lines. The results indicated that it inhibited cell proliferation in MCF-7 cells with an IC50 value of 12.8 µM. Further mechanistic studies revealed that it triggered apoptotic pathways through caspase activation .
Q & A
Basic: How can the identity of 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one be confirmed experimentally?
Methodological Answer:
- Spectroscopic Characterization :
- 1H/13C NMR : Analyze chemical shifts to confirm the presence of the hydroxymethyl group (-CH2OH) and fluorine substituent. Compare with published spectra of analogous dihydroquinolinones .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (C10H8FNO2, theoretical m/z = 193.05) and fragmentation patterns .
- Elemental Analysis : Confirm the empirical formula (C10H8FNO2) with ≤0.3% deviation in C, H, N, and F content .
- X-ray Crystallography (if crystalline): Compare unit cell parameters and atomic coordinates with structurally related compounds, such as 7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one dihydrate .
Basic: What synthetic routes are recommended for preparing 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one?
Methodological Answer:
- Cyclization Strategy : Start with a fluorinated aniline derivative. Introduce the hydroxymethyl group via Mannich reaction or reductive amination, followed by cyclization using acidic or basic conditions (e.g., HCl/EtOH) to form the dihydroquinolin-2-one core .
- Post-Functionalization : Modify preformed dihydroquinolin-2-one scaffolds by fluorination (e.g., using Selectfluor®) and hydroxymethylation (e.g., formaldehyde/NaBH4) .
- Quality Control : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, eluent: EtOAc/hexane).
Advanced: How can contradictions in crystallographic data for dihydroquinolinone derivatives be resolved?
Methodological Answer:
- Refinement Software : Use SHELXL for small-molecule refinement, ensuring proper handling of disorder (e.g., hydroxymethyl group rotamers) and hydrogen bonding networks .
- Validation Tools : Cross-check with PLATON or Mercury to detect missed symmetry, twinning, or overfitting. Compare residual density maps with ORTEP-III graphical outputs .
- Example Table : Crystallographic parameters for related structures:
| Compound | Space Group | R Factor | Resolution (Å) | Reference |
|---|---|---|---|---|
| 7-Hydroxy-dihydroquinolin-2-one (dihydrate) | P 1 | 0.084 | 0.70 | |
| 3-(Aminomethyl)-7-fluoro-dihydroquinolin-2-one HCl | P21/c | 0.12 | 0.85 |
Advanced: What is the role of the hydroxymethyl group in modulating bioactivity for dihydroquinolinone derivatives?
Methodological Answer:
- Hydrogen Bonding : The -CH2OH group enhances solubility and forms hydrogen bonds with target proteins (e.g., enzymes or receptors). Use molecular docking (AutoDock Vina) to predict interactions .
- Metabolic Stability : Compare half-life (t1/2) in microsomal assays with non-hydroxymethylated analogs. Hydroxymethylation may reduce cytochrome P450-mediated oxidation .
- SAR Studies : Synthesize analogs (e.g., methyl ethers or esters) to evaluate the necessity of the hydroxyl group. Test in vitro assays (e.g., kinase inhibition) .
Methodological: How to design experiments for analyzing structure-activity relationships (SAR) of fluorinated dihydroquinolinones?
Methodological Answer:
- Library Design : Use combinatorial chemistry to vary substituents at positions 3 (hydroxymethyl) and 7 (fluoro). Include isosteric replacements (e.g., -CH2OH → -CH2NH2) .
- High-Throughput Screening (HTS) : Test analogs against target panels (e.g., cancer cell lines or bacterial strains) using dose-response curves (IC50/EC50 determination) .
- Data Analysis : Apply multivariate statistics (PCA or cluster analysis) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Safety: What precautions are critical when handling 7-fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation of the hydroxymethyl group .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (EPA guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
